

Technical Guide: 2-Iodo-6-Azaindole – Synthesis, Properties, and Utility in Drug Discovery

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Compound of Interest

Compound Name: *2-iodo-1H-pyrrolo[2,3-c]pyridine*

CAS No.: 1227270-26-9

Cat. No.: B035820

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Executive Summary

2-Iodo-6-azaindole (**2-iodo-1H-pyrrolo[2,3-c]pyridine**) represents a high-value molecular scaffold in modern medicinal chemistry. As a bioisostere of both indole and purine, it offers a unique vector for "scaffold hopping," allowing researchers to modulate physicochemical properties (solubility, lipophilicity) and metabolic stability while retaining critical hydrogen-bonding motifs required for kinase binding. This guide details the compound's identity, a validated synthesis protocol overcoming regioselectivity challenges, and its reactivity profile for downstream library generation.

Chemical Identity & Physicochemical Properties[1] [2][3][4]

Property	Data
Chemical Name	2-Iodo-1H-pyrrolo[2,3-c]pyridine
Common Name	2-Iodo-6-azaindole
CAS Number	1227270-26-9
Molecular Formula	C ₇ H ₅ IN ₂
Molecular Weight	244.03 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated)	~7.95 (Parent 6-azaindole N-H)
LogP (Predicted)	~-2.1

Structural Insight: Unlike the more common 7-azaindole, the 6-azaindole scaffold places the pyridine nitrogen at the 6-position. This subtle shift significantly alters the electronic landscape, reducing the acidity of the N1-proton compared to 7-azaindole and changing the vector of the lone pair for hydrogen bonding interactions in the ATP-binding pocket of kinases.

Synthesis: Overcoming Regioselectivity Challenges

The Challenge: C2 vs. C3 Selectivity

Direct electrophilic halogenation (e.g., using NIS or

) of 6-azaindole predominantly yields the 3-iodo isomer. This is due to the electron-rich nature of the pyrrole C3 position (beta-position), which is electronically favored for Electrophilic Aromatic Substitution (

).

The Solution: Directed ortho-Metalation (DoM) To access the 2-iodo derivative exclusively, a lithiation strategy is required. The N1-proton must first be masked with a directing group (DG) that facilitates deprotonation at the adjacent C2 position.

Validated Synthetic Protocol

Step 1: N-Protection (SEM Group Installation)

- Dissolve 6-azaindole (1.0 eq) in anhydrous DMF at 0 °C.
- Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min to form the sodium salt.
- Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 eq) dropwise.
- Warm to RT and stir for 2 h. Quench with water, extract with EtOAc.
- Result: 1-(SEM)-6-azaindole.

Step 2: C2-Lithiation and Iodination

- Dissolve 1-(SEM)-6-azaindole in anhydrous THF under Argon. Cool to -78 °C.^{[1][2]}
- Add tert-Butyllithium (1.7 M in pentane, 1.2 eq) dropwise.
 - Note: t-BuLi is preferred over n-BuLi for cleaner C2-deprotonation of N-protected azaindoles due to the lower acidity of the C2-H.
- Stir at -78 °C for 1 h to ensure complete lithiation (formation of the C2-lithio species).
- Add a solution of Iodine (
, 1.3 eq) in THF dropwise.
- Stir for 30 min at -78 °C, then allow to warm to RT.
- Quench with saturated
(to reduce excess iodine) and extract.

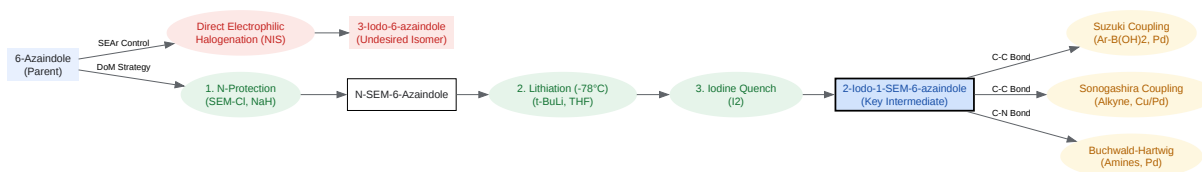
Step 3: Deprotection (Optional)

- If the free N-H is required immediately: Treat with TBAF (1 M in THF) and ethylenediamine (scavenger) at reflux.

- Strategic Note: Most medicinal chemists retain the protecting group for subsequent cross-coupling reactions to prevent catalyst poisoning by the free N-H.

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the divergent pathways for C2 vs. C3 functionalization and the downstream utility of the 2-iodo handle.



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Figure 1: Divergent synthesis pathways showing the necessity of the Directed ortho-Metalation (DoM) strategy to achieve C2-regioselectivity, contrasting with the C3-selectivity of direct halogenation.

Reactivity Profile & Applications

Cross-Coupling Capabilities

The C2-iodine bond is weak and highly reactive toward oxidative addition by Palladium(0) species. This makes 2-iodo-6-azaindole a superior electrophile compared to its bromo- or chloro-analogs.

- Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids allows the rapid construction of biaryl systems common in kinase inhibitors (e.g., mimicking the hinge-binding region).
 - Recommended Catalyst:

or

with XPhos for sterically hindered substrates.

- Sonogashira: Introduction of alkynyl linkers.
 - Conditions:
(5 mol%), CuI (2 mol%),
, DMF, RT.
- Buchwald-Hartwig: Installation of amine side chains to tune solubility.
 - Note: Requires strong bases (NaOtBu); ensure the azaindole nitrogen is protected to prevent deprotonation.

Medicinal Chemistry Utility

- Scaffold Hopping: 6-Azaindole is often used to replace Indole or 7-Azaindole cores. The N6 nitrogen provides an additional hydrogen bond acceptor that can interact with specific residues (e.g., Serine or Threonine) in the ATP-binding pocket, potentially improving potency or selectivity.
- Solubility: The pyridine nitrogen (N6) lowers the LogP and increases aqueous solubility compared to the parent indole, addressing a common failure mode in drug development.

Safety & Handling

- Hazards: 2-Iodo-6-azaindole is an organoiodide and should be treated as a potential irritant and sensitizer.
- Light Sensitivity: Carbon-Iodine bonds are photosensitive. Store the solid in amber vials under inert atmosphere (Argon/Nitrogen) at 2-8 °C to prevent homolytic cleavage and discoloration (iodine liberation).
- MSDS Highlights:
 - Signal Word: Warning

- H315: Causes skin irritation.[3][4]
- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]

References

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